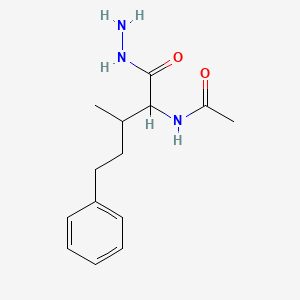
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It features a naphthalene ring substituted with a methyl group at the 4-position, linked to a diphenyl-sulfanylidene-lambda5-phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-methylnaphthalene, is subjected to electrophilic substitution reactions to introduce the desired functional groups.
Phosphane Introduction: The diphenyl-sulfanylidene-lambda5-phosphane moiety is introduced through a nucleophilic substitution reaction, where a suitable phosphorus reagent reacts with the naphthalene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of 4-methylnaphthalene and phosphorus reagents.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Use of techniques like recrystallization, chromatography, and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or phosphine.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry
Polymer Science: Incorporated into polymers to improve their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
Wirkmechanismus
The mechanism by which (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and metal centers. The compound’s unique structure allows it to participate in various chemical transformations, influencing pathways and processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylnaphthalen-1-yl)-diphenyl-phosphane
- (4-Methylnaphthalen-1-yl)-diphenyl-sulfane
- (4-Methylnaphthalen-1-yl)-diphenyl-selenane
Uniqueness
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a naphthalene ring with a diphenyl-sulfanylidene-lambda5-phosphane moiety
Eigenschaften
CAS-Nummer |
3411-50-5 |
|---|---|
Molekularformel |
C23H19PS |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(4-methylnaphthalen-1-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C23H19PS/c1-18-16-17-23(22-15-9-8-14-21(18)22)24(25,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17H,1H3 |
InChI-Schlüssel |
URWHJQOTWQZPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
